

Application Notes and Protocols for 12-Ketochenodeoxycholic Acid Receptor Binding Assay

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Compound of Interest

Compound Name: 12-Ketochenodeoxycholic acid

Cat. No.: B1206610

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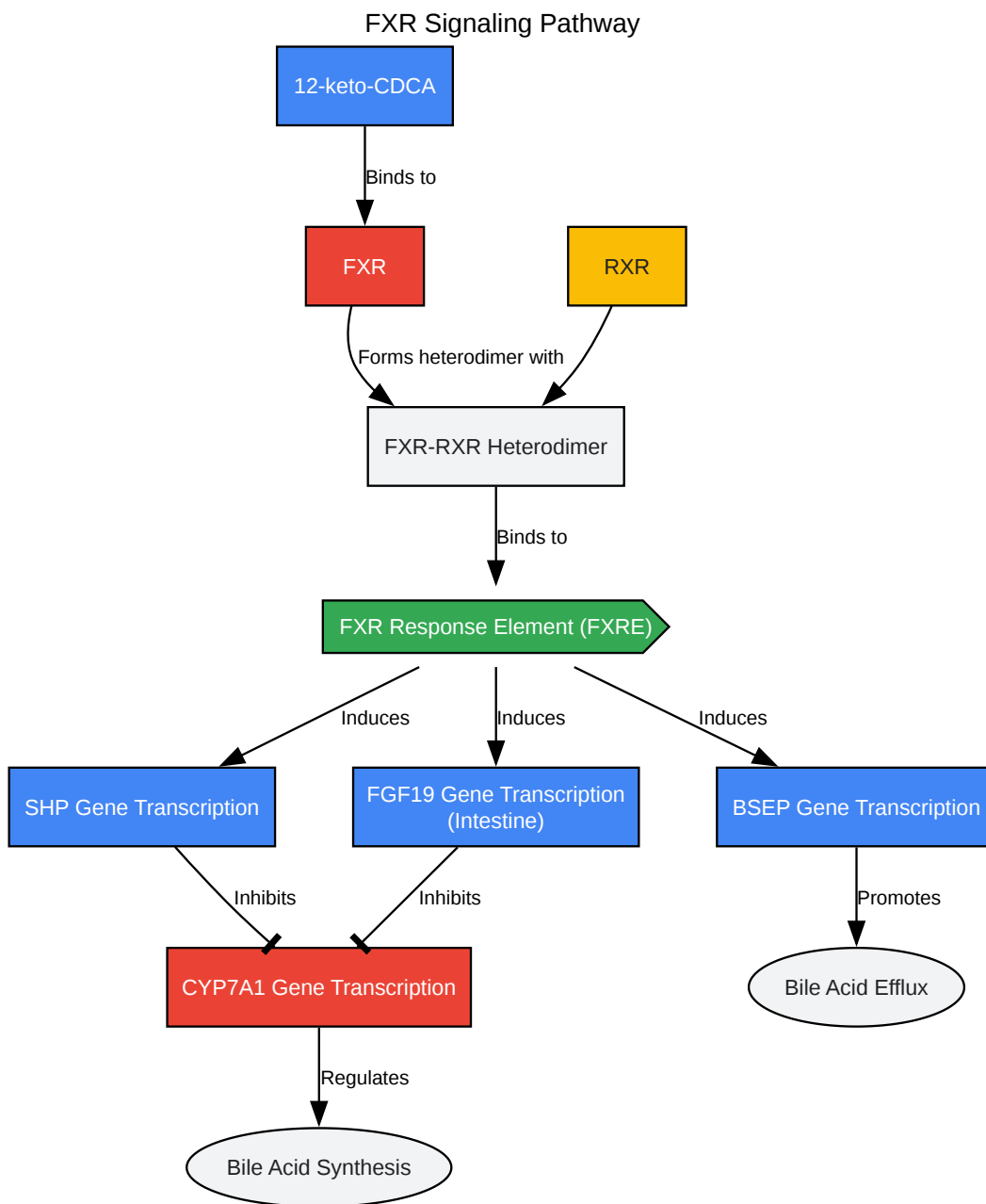
Introduction

12-Ketochenodeoxycholic acid (12-keto-CDCA) is a derivative of the primary bile acid, chenodeoxycholic acid (CDCA). Bile acids are increasingly recognized as signaling molecules that regulate a variety of metabolic processes through the activation of nuclear receptors. The primary receptor for CDCA and other major bile acids is the Farnesoid X Receptor (FXR), a ligand-activated transcription factor highly expressed in the liver and intestine.^{[1][2]} Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.^[2] This binding modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.^{[1][2]}

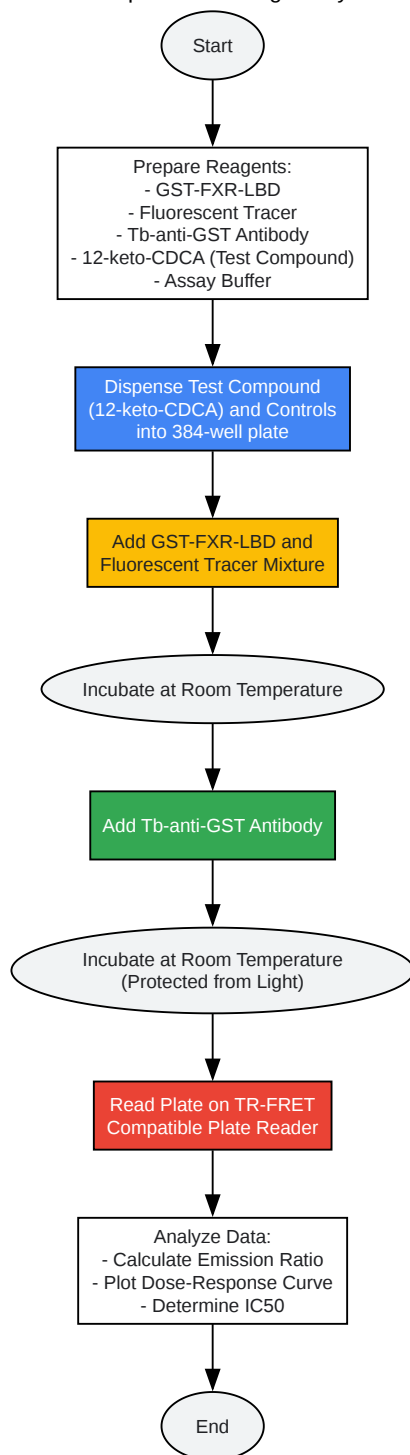
Given its structural similarity to CDCA, 12-keto-CDCA is presumed to interact with and modulate the activity of FXR. Characterizing this interaction is crucial for understanding its physiological role and therapeutic potential. This document provides detailed protocols for a competitive receptor binding assay to determine the binding affinity of 12-keto-CDCA to the Farnesoid X Receptor, along with an overview of the associated signaling pathway.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by a ligand such as a bile acid initiates a cascade of events that regulate gene expression. A key downstream effect is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.^[3] This represents a negative feedback loop to control bile acid levels. Additionally, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.^[3] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also acts to repress CYP7A1 in the liver.^[3]



TR-FRET Competitive Binding Assay Workflow

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